N-[[1-[2-(2-methylpropyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide
Description
N-[[1-[2-(2-methylpropyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiazole ring, a piperidine ring, and a methanesulfonamide group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Properties
IUPAC Name |
N-[[1-[2-(2-methylpropyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S2/c1-11(2)8-14-17-13(10-22-14)15(19)18-7-5-4-6-12(18)9-16-23(3,20)21/h10-12,16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLBKLVIMNQHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CS1)C(=O)N2CCCCC2CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(2-methylpropyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-bromo-2-methylpropane with thiourea under basic conditions to form 2-(2-methylpropyl)-1,3-thiazole.
Piperidine Derivative Formation: The piperidine ring is introduced by reacting 2-(2-methylpropyl)-1,3-thiazole with piperidine-2-carboxylic acid under acidic conditions to form the corresponding piperidine derivative.
Methanesulfonamide Introduction: The final step involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[2-(2-methylpropyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted methanesulfonamide derivatives.
Scientific Research Applications
N-[[1-[2-(2-methylpropyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[[1-[2-(2-methylpropyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring and methanesulfonamide group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-[2-(2-methylpropyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide
- N-[[1-[2-(2-methylpropyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]ethanesulfonamide
- N-[[1-[2-(2-methylpropyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]benzenesulfonamide
Uniqueness
This compound is unique due to the specific combination of the thiazole ring, piperidine ring, and methanesulfonamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
